N-(4-methylbenzyl)-1,3-benzothiazol-2-amine
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Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common names it might have.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It would include the starting materials, reagents, and conditions used in the synthesis. The yield and purity of the product would also be reported.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods might be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its reactivity and acidity/basicity, would also be studied.Scientific Research Applications
Preclinical Evaluation in Antitumor Research
N-(4-methylbenzyl)-1,3-benzothiazol-2-amine and related compounds have shown potential in antitumor research. These compounds, including 2-(4-aminophenyl)benzothiazoles, exhibit potent antitumor properties both in vitro and in vivo. They have been found to induce and be metabolized by cytochrome P450 1A1, leading to both active and inactive metabolites. Their potential as clinical agents is being explored, with emphasis on overcoming limitations related to drug lipophilicity through amino acid conjugation, which enhances water solubility and chemical stability. These prodrugs have shown effectiveness against breast and ovarian tumor xenografts in preclinical models, suggesting their suitability for further clinical evaluation (Bradshaw et al., 2002).
Synthesis of Biologically Active Derivatives
Research has also been conducted on the synthesis of new biologically active derivatives of benzothiazoles, including compounds with benzimidazole and imidazoline moieties. These compounds were synthesized and characterized, showing potential as antibacterial agents and in entomological applications, such as antifeedant and acaricidal activities (Chaudhary et al., 2011).
Application in Corrosion Inhibition
Another area of research has focused on the corrosion inhibition potential of 1,3-benzothiazole derivatives. These compounds, synthesized through condensation reactions, have been studied for their antibacterial activity and as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness as inhibitors has been assessed using various electrochemical methods, showing promising results for applications in material protection (Nayak & Bhat, 2023).
Investigation in Antitumor Mechanisms
Further studies have investigated the antitumor mechanisms of 2-(4-aminophenyl)benzothiazoles. The metabolism of these compounds, including N-acetylation and oxidation, has been studied to understand their mode of action in sensitive and insensitive cell lines. This research provides insights into the pharmacokinetics and metabolic pathways of benzothiazole derivatives, contributing to the development of more effective antitumor agents (Chua et al., 1999).
Safety And Hazards
This would involve studying the compound’s toxicity and any hazards associated with its use. It would include determining appropriate safety precautions for handling the compound.
Future Directions
This would involve suggesting areas for future research. This could include potential applications of the compound, or further studies to better understand its properties or mechanisms of action.
I hope this general information is helpful. For a detailed analysis of a specific compound, I would recommend consulting the scientific literature or a chemistry professional.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)10-16-15-17-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZRJVVNXFFLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-1,3-benzothiazol-2-amine |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.